4-Nitro-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid
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Overview
Description
4-Nitro-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid is a complex organic compound that features a nitro group, a pyrrolidinylsulfonyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 4-Amino-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid.
Substitution: Various substituted benzoic acids depending on the electrophile used.
Hydrolysis: Corresponding carboxylic acids or amines.
Scientific Research Applications
4-Nitro-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of nitro and sulfonyl groups on biological activity.
Mechanism of Action
The mechanism of action of 4-Nitro-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the sulfonyl group can enhance binding affinity to certain proteins.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzoic acid: Lacks the pyrrolidinylsulfonyl group, making it less complex.
2-[3-(Pyrrolidinylsulfonyl)phenyl]benzoic acid:
Uniqueness
4-Nitro-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid is unique due to the presence of both the nitro and pyrrolidinylsulfonyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
4-nitro-2-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6S/c20-17(21)15-7-6-13(19(22)23)11-16(15)12-4-3-5-14(10-12)26(24,25)18-8-1-2-9-18/h3-7,10-11H,1-2,8-9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYROZRBEHNDQFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=C(C=CC(=C3)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692336 |
Source
|
Record name | 5-Nitro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30692336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261990-24-2 |
Source
|
Record name | 5-Nitro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30692336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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